2-nitrophenyl methyl(phenyl)carbamate
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Description
2-nitrophenyl methyl(phenyl)carbamate is a useful research compound. Its molecular formula is C14H12N2O4 and its molecular weight is 272.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.07970687 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds based on a (2-nitrophenyl)methanol scaffold, such as 2-nitrophenyl methyl(phenyl)carbamate, have been identified as promising inhibitors of PqsD , a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa .
Mode of Action
The mode of action of this compound involves its interaction with its target, PqsD. The compound acts as an inhibitor, displaying a tight-binding mode of action . The carbamate functionality of the compound allows it to modulate inter- and intramolecular interactions with the target enzymes or receptors .
Biochemical Pathways
The inhibition of PqsD by this compound affects the signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This can lead to downstream effects such as the disruption of quorum sensing, a key mechanism that bacteria use for communication and coordination of group behaviors .
Pharmacokinetics
They are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . These properties can impact the bioavailability of the compound.
Result of Action
The result of the action of this compound is the inhibition of PqsD, leading to disruption of signal molecule biosynthesis in Pseudomonas aeruginosa . This can potentially lead to the reduction of virulence factors and biofilm formation, making the bacteria more susceptible to treatment .
Action Environment
The action of this compound, like other carbamates, can be influenced by various environmental factors. For instance, the presence of other molecules can affect the reaction pathways . Furthermore, the pH and temperature can influence the stability and efficacy of the compound .
Biochemical Analysis
Biochemical Properties
Compounds based on a (2-nitrophenyl)methanol scaffold, such as 2-Nitrophenyl methyl(phenyl)carbamate, have shown promise as inhibitors of PqsD, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . The nature of these interactions is characterized by the direct attack of a Lewis base to the carbonyl, generating a more reactive intermediate .
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the alkaline hydrolysis of phenyl N-methyl-N-(2-pyridyl)carbamate, a similar compound, proceeds through a BAC2 mechanism with nucleophilic catalysis .
Transport and Distribution
Carbamates are known to permeate cell membranes, which could suggest potential interactions with transporters or binding proteins .
Subcellular Localization
The carbamate functionality can impose a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .
Properties
IUPAC Name |
(2-nitrophenyl) N-methyl-N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-15(11-7-3-2-4-8-11)14(17)20-13-10-6-5-9-12(13)16(18)19/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKPVAWMWIGLCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.